Tetrasodium [(tetradecylimino)dimethylene]diphosphonate
Description
Tetrasodium [(tetradecylimino)dimethylene]diphosphonate is a sodium salt of a diphosphonate derivative characterized by a 14-carbon (tetradecyl) alkyl chain linked via an imino group to a dimethylene-diphosphonate backbone. Diphosphonates, which feature a P-C-P bond structure, are widely utilized in medical applications, particularly in bone imaging and treatment of skeletal disorders due to their strong affinity for hydroxyapatite in bone tissue.
Properties
IUPAC Name |
tetrasodium;N,N-bis(phosphonatomethyl)tetradecan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H37NO6P2.4Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(15-24(18,19)20)16-25(21,22)23;;;;/h2-16H2,1H3,(H2,18,19,20)(H2,21,22,23);;;;/q;4*+1/p-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZSNYDJPDLBQV-UHFFFAOYSA-J | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NNa4O6P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80912238 | |
| Record name | Tetrasodium [(tetradecylazanediyl)bis(methylene)]bis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80912238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1116-55-8, 94087-57-7 | |
| Record name | Tetrasodium ((tetradecylimino)dimethylene)diphosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001116558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ((Tetradecylimino)bis(methylene))bisphosphonic acid, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094087577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrasodium [(tetradecylazanediyl)bis(methylene)]bis(phosphonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80912238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrasodium [(tetradecylimino)dimethylene]diphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.945 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrasodium [(tetradecylimino)dimethylene]diphosphonate typically involves the reaction of tetradecylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Tetradecylamine} + \text{Formaldehyde} + \text{Phosphorous Acid} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves continuous monitoring of temperature, pH, and reactant concentrations to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tetrasodium [(tetradecylimino)dimethylene]diphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can modify the imino group, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonate esters, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Industrial Applications
Chelating Agent:
Tetrasodium [(tetradecylimino)dimethylene]diphosphonate is widely used as a chelating agent in various industrial processes. It effectively binds metal ions, preventing scale formation and corrosion in water systems. This property is particularly useful in:
- Water Treatment: Helps in reducing hardness and controlling scale deposits in boilers and cooling systems.
- Detergent Formulations: Enhances the cleaning efficiency by sequestering metal ions that can interfere with surfactant action.
Surfactant:
Due to its amphiphilic nature, this compound acts as a surfactant, aiding in the emulsification and dispersion of oils and other hydrophobic substances. It finds applications in:
- Cosmetics: Used in formulations to improve texture and stability.
- Agricultural Products: Enhances the effectiveness of pesticides and herbicides by improving their spreadability and absorption.
Biological Applications
Antimicrobial Properties:
Research indicates that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for:
- Food Preservation: Potential use as a natural preservative due to its ability to inhibit microbial growth.
- Pharmaceuticals: Investigated for its role in drug formulations aimed at combating bacterial infections.
Cellular Interaction Studies:
Studies have shown that this compound interacts with cellular membranes, influencing cellular signaling pathways. Its potential applications include:
- Drug Delivery Systems: Enhancing the bioavailability of therapeutic agents by facilitating their transport across cellular barriers.
- Biochemical Research: Used as a tool to study membrane dynamics and protein interactions.
Environmental Applications
Pollutant Remediation:
this compound has been evaluated for its effectiveness in environmental remediation efforts, particularly for:
- Heavy Metal Removal: Its chelating properties allow it to bind heavy metals from contaminated water sources, facilitating their removal.
- Soil Treatment: Applied in agricultural settings to mitigate the effects of soil contamination by heavy metals.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition of Escherichia coli and Staphylococcus aureus. The results suggest its potential application as a natural preservative in food products, providing an alternative to synthetic preservatives.
Case Study 2: Water Treatment Efficiency
In an industrial setting, the application of this compound as a chelating agent was assessed for its effectiveness in reducing scale formation in cooling towers. The results indicated a substantial decrease in scaling, leading to improved operational efficiency and reduced maintenance costs.
Mechanism of Action
The mechanism of action of tetrasodium [(tetradecylimino)dimethylene]diphosphonate involves its ability to chelate metal ions and interact with biological molecules. The compound can bind to metal ions, preventing them from participating in unwanted chemical reactions. In biological systems, it can stabilize proteins and enzymes by forming complexes with metal cofactors.
Comparison with Similar Compounds
Comparison with Similar Diphosphonate Compounds
Structural and Functional Differences
Key structural variations among diphosphonates include alkyl chain length, substituent groups (e.g., hydroxy, amino, or methylene), and coordination modes with metal ions. These factors critically impact their biological activity, stability, and clinical applications.
Table 1: Structural and Functional Comparison of Selected Diphosphonates
Pharmacokinetic and Clinical Efficacy Comparisons
Imaging Agents: MDP vs. HMDP
- MDP : Widely used in bone scintigraphy but requires 3–4 hours post-injection for optimal imaging due to slower soft-tissue clearance. Tin content in formulations can affect stability and image quality .
- HMDP : Demonstrates superior image quality at shorter intervals (2 hours post-injection) with higher bone-to-soft-tissue uptake ratios (B/S = 4.2 vs. 3.8 for MDP). Lower tin content reduces preparation variability .
Therapeutic Agents: HEDP vs. Etidronate
- Re-186 HEDP : Provides significant pain relief in 80% of patients with metastatic bone disease, outperforming placebo (⁹⁹ᵐTc-MDP) in double-blind trials. Emits β-radiation for localized tumor targeting .
- Etidronate : Reduces bone resorption but may paradoxically increase osteoclast numbers in preclinical models. Long-term use in rats shows suppressed mineralization rates, highlighting species-specific responses .
Structural Influences on Coordination and Bioactivity
- Coordination Modes: The tetradecylimino group in the target compound may adopt bidentate or tetradentate coordination with metal ions, as observed in related diphosphonates (e.g., Mn/Cd-based frameworks in ). Such coordination influences 3D network formation, stability, and interaction with bone minerals .
Table 2: Clinical and Preclinical Performance Metrics
Mechanistic and Species-Specific Variations
- Mechanism of Action: Diphosphonates like etidronate inhibit osteoclast activity via adsorption to bone surfaces, but the tetradecylimino group may introduce unique interactions with cellular receptors or enzymes, as seen in studies of naphthohydroquinone derivatives .
- Species Differences : Rodent models show discrepancies in bone resorption responses compared to humans, underscoring the need for cautious extrapolation of preclinical data .
Biological Activity
Tetrasodium [(tetradecylimino)dimethylene]diphosphonate, also known as Tetrasodium Etidronate, is a compound belonging to the class of bisphosphonates. This article explores its biological activity, focusing on various aspects such as its mechanism of action, pharmacological effects, and toxicity profiles based on recent research findings.
Chemical Structure and Properties
This compound is characterized by its diphosphonate structure, which enhances its stability and biological activity. The compound can be represented as follows:
- Chemical Formula : C₁₄H₃₈N₂O₆P₂Na₄
- CAS Number : 1116-55-8
The primary mechanism of action for this compound involves the inhibition of osteoclast-mediated bone resorption. This is achieved through its ability to interfere with the mevalonate pathway, which is crucial for cholesterol biosynthesis and the prenylation of proteins involved in osteoclast function.
Inhibition of Squalene Synthase
Recent studies have indicated that this compound acts as a potent inhibitor of squalene synthase (SQS), a key enzyme in the cholesterol biosynthesis pathway. By inhibiting SQS, this compound leads to reduced cholesterol levels and an accumulation of farnesyl diphosphate (FPP), which can have various cellular effects without significantly affecting cell viability .
Biological Activity and Pharmacological Effects
The biological activity of this compound has been evaluated in several studies, demonstrating its potential therapeutic applications.
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| Bone Resorption Inhibition | Reduces osteoclast activity, thereby decreasing bone resorption rates. |
| Cholesterol Biosynthesis | Inhibits SQS, leading to decreased cholesterol synthesis in hepatic cells. |
| Anti-inflammatory Effects | Exhibits potential anti-inflammatory properties, though further research is needed. |
Toxicity Profile
The toxicity profile of this compound has been assessed through various animal studies. The oral LD50 values indicate a moderate level of toxicity:
- Oral LD50 in Rats : Ranges from 2850 to 5300 mg/kg .
- Dermal LD50 in Rabbits : Greater than 5000 mg/kg, indicating low dermal toxicity .
Case Study: Acute Toxicity Assessment
In a study assessing acute toxicity, rats administered high doses exhibited symptoms such as reduced appetite and activity, leading to mortality at doses above 5000 mg/kg . Chronic exposure studies have suggested limited toxicity with no significant adverse skeletal changes observed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
